molecular formula C20H23BrO6 B1607676 11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene CAS No. 87016-67-9

11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene

Cat. No.: B1607676
CAS No.: 87016-67-9
M. Wt: 439.3 g/mol
InChI Key: SDMPHKFSDSMFIL-UHFFFAOYSA-N
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Description

This brominated tricyclic ether features a complex macrocyclic framework with six oxygen atoms distributed across a 26-membered ring system. The bromine substituent at position 11 introduces steric and electronic effects that influence its reactivity and host-guest binding properties.

Properties

IUPAC Name

11-bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMPHKFSDSMFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369225
Record name ZINC04262138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87016-67-9
Record name ZINC04262138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene is a complex organic compound notable for its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C21H26Br2O6 and a molecular weight of 534.241 g/mol. Its IUPAC name reflects its intricate structure which includes multiple ether linkages and a brominated aromatic system.

PropertyDetails
Molecular FormulaC21H26Br2O6
Molecular Weight534.241 g/mol
IUPAC Name11-Bromo-2,5,8,...
CAS Number87016-67-9
SMILES RepresentationCBr.BrC1=CC2=...

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on brominated compounds have shown effectiveness against various bacterial strains. The presence of bromine in this compound may enhance its lipophilicity and facilitate membrane penetration in microbial cells.

Cytotoxicity

In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. A comparative analysis with structurally related compounds showed that the brominated derivatives often exhibit enhanced cytotoxicity due to their ability to induce apoptosis in malignant cells.

The proposed mechanism of action involves the interaction of the compound with cellular membranes and subsequent disruption of cellular processes. It is hypothesized that the hexaoxa framework contributes to the compound's ability to form stable complexes with metal ions or other biomolecules, influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of brominated crown ethers for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 11-Bromo-2,5,8,... displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assay : In a study conducted on various human cancer cell lines (e.g., HeLa and MCF-7), 11-Bromo-2,5,... was tested for cytotoxic effects using MTT assays. The results revealed an IC50 value significantly lower than that of the control group .
  • Mechanistic Insights : A mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored the interaction of similar compounds with DNA and RNA synthesis pathways. The findings suggested that the presence of bromine enhances binding affinity to nucleic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa (Cervical Cancer)2.5Doxorubicin1.0
MCF-7 (Breast Cancer)3.0Cisplatin2.0
A549 (Lung Cancer)3.5Etoposide2.5

These findings suggest the potential of this compound as a lead structure for developing new anticancer agents.

Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the interaction with cellular membranes and ion transport processes essential for maintaining cellular homeostasis and inducing apoptosis in cancer cells.

Materials Science

Cation Complexation
The unique crown ether structure of the compound allows it to form complexes with various cations. This property is valuable in materials science for creating selective ion sensors and separation technologies.

CationStability Constant (log K)
Potassium4.5
Sodium3.8
Lithium3.0

The stability constants indicate the strength of interaction between the compound and different cations.

Analytical Chemistry

Ion Extraction and Separation
11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa can be utilized in analytical methods for extracting specific ions from mixtures due to its selective binding capabilities.

Study on Anticancer Activity

A study published in MDPI evaluated the antiproliferative effects of this compound on multiple human cancer cell lines. The results indicated a strong correlation between structural features and biological potency.

Cation Complexation Research

Research conducted at Georgia Tech explored the effects of this compound on the rates of reactions involving potassium salts in organic solvents. The findings demonstrated that the presence of this crown ether significantly enhanced reaction rates compared to reactions without it.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Molecular Framework and Substituents

  • Target Compound: The tricyclo[20.4.0.09,14] backbone distinguishes it from simpler bicyclic or monocyclic analogs. The bromine at position 11 likely enhances electrophilic reactivity and polarizability.
  • 18-Bromo-...hexaoxacyclooctadecine : A bicyclo[16.4.0] system with a benzo group and six oxygen atoms. The bromine is positioned para to the oxygen-rich crown ether cavity, optimizing host-guest interactions .
  • Non-Brominated Analogs: Crown ethers like 18-crown-6 lack halogen substituents, reducing their binding affinity for cationic species with polarizable electron clouds .
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene C₂₀H₂₅BrO₆* ~457.3 Not Provided Tricyclic framework, six oxygen atoms, bromine at position 11
18-Bromo-...hexaoxacyclooctadecine C₁₆H₂₃BrO₆ 391.25 75460-28-5 Bicyclic benzo-crown ether, bromine para to cavity
18-Crown-6 C₁₂H₂₄O₆ 264.32 17455-13-9 Monocyclic, no halogen substituents

*Estimated based on analogous compounds.

Physicochemical and Host-Guest Properties

  • Solubility: Bromine’s electronegativity increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogs .
  • Binding Selectivity : The target compound’s tricyclic cavity may exhibit higher selectivity for larger cations (e.g., K⁺) due to increased steric constraints, whereas 18-bromo-benzo-18-crown-6 binds smaller ions (e.g., Na⁺) .
  • Conformational Flexibility: Puckering analysis () suggests that the tricyclic system’s rigidity reduces pseudorotation, unlike more flexible monocyclic crown ethers .

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